5-Hydroxyquinoline-3-carbonitrile
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Overview
Description
5-Hydroxyquinoline-3-carbonitrile is a heterocyclic aromatic compound that features a quinoline core structure with a hydroxyl group at the 5-position and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and subsequent functionalization to introduce the hydroxyl and cyano groups .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ catalysts and conditions that enhance yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to achieve greener production processes .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
5-Hydroxyquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use in drug development for various diseases.
Industry: Utilized in the production of dyes, pigments, and as a precursor for materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-Hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The hydroxyl and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Quinoline: Lacks the hydroxyl and cyano groups, making it less reactive in certain chemical reactions.
5-Hydroxyquinoline: Similar structure but without the cyano group, affecting its chemical and biological properties.
3-Cyanoquinoline:
Uniqueness: 5-Hydroxyquinoline-3-carbonitrile’s unique combination of hydroxyl and cyano groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
5-Hydroxyquinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H6N2O
- Molecular Weight : 174.17 g/mol
- IUPAC Name : this compound
This compound features a hydroxyl group at the 5-position and a carbonitrile group at the 3-position, contributing to its unique reactivity and biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Quinoline derivatives, including 5-hydroxyquinoline compounds, have demonstrated significant antimicrobial properties. The mechanism often involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. Studies have shown that derivatives can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 10 |
2. Anticancer Activity
Research indicates that quinoline derivatives exhibit promising anticancer properties. For instance, studies on various cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation. A notable study reported that certain derivatives had IC50 values below 1 μM against HeLa cervical cancer cells when complexed with transition metals like Cu(II) .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | <1 | Caspase-dependent apoptosis |
A549 | 4 | Cell cycle arrest |
MCF-7 | 2 | ROS generation |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in chronic inflammation associated with cancer progression .
The biological effects of this compound are primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : It inhibits key enzymes involved in DNA replication and cell signaling.
- Metal Complexation : The formation of metal complexes enhances its cytotoxicity against cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptotic pathways in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various quinoline derivatives highlighted that this compound exhibited potent activity against multi-drug resistant bacterial strains. The compound's effectiveness was attributed to its structural features that facilitate interaction with bacterial DNA .
Case Study 2: Anticancer Properties
In vitro studies on HeLa cells demonstrated that treatment with metal complexes of this compound resulted in significant cell death through apoptosis pathways. The study concluded that modifications at the hydroxyl position could enhance anticancer activity .
Properties
IUPAC Name |
5-hydroxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13/h1-4,6,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWJAZNSMSFYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#N)C(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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